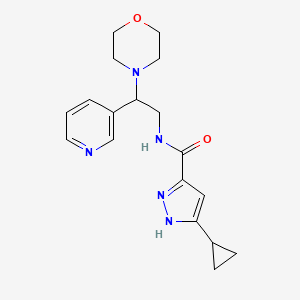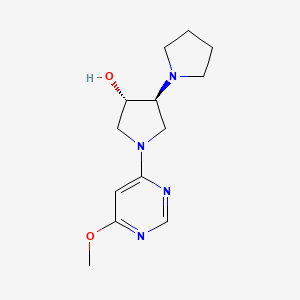
5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole carboxamides. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl group and the morpholin-4-yl-2-pyridin-3-ylethyl side chain. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole carboxamides, such as:
- This compound analogs with different substituents.
- Other pyrazole derivatives with similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group and the morpholin-4-yl-2-pyridin-3-ylethyl side chain. These features may confer unique biological properties and enhance its potential as a therapeutic agent.
Propriétés
IUPAC Name |
5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(16-10-15(21-22-16)13-3-4-13)20-12-17(14-2-1-5-19-11-14)23-6-8-25-9-7-23/h1-2,5,10-11,13,17H,3-4,6-9,12H2,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLVZAFITBZRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NCC(C3=CN=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine](/img/structure/B4384631.png)
![N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B4384635.png)
![3-(5-methylisoxazol-3-yl)-5-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4384637.png)

![N'-[7-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-isobutyl-1-methyl-1H-benzimidazol-5-yl]-N,N-dimethylsulfamide](/img/structure/B4384653.png)
![3-(1H-tetrazol-5-ylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4384657.png)
![2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine](/img/structure/B4384668.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B4384678.png)

![2-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4384689.png)
![1-[(3-methylpyridin-2-yl)methyl]-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperazine](/img/structure/B4384692.png)
![3-[(dimethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B4384720.png)
![1-methyl-4-({6-[4-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl}methyl)piperazine](/img/structure/B4384732.png)
![ethyl 3-(3-chlorobenzyl)-1-[oxo(phenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B4384742.png)
